molecular formula C12H15ClN2 B13267735 4-Chloro-2-(pentylamino)benzonitrile

4-Chloro-2-(pentylamino)benzonitrile

Cat. No.: B13267735
M. Wt: 222.71 g/mol
InChI Key: LJLJQRDSDZYVGT-UHFFFAOYSA-N
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Description

Significance of Substituted Benzonitrile (B105546) Scaffolds in Modern Organic Chemistry Research

Substituted benzonitrile scaffolds are fundamental structural motifs that feature prominently in a wide array of functional molecules. nih.gov Their importance stems from the unique electronic properties and versatile reactivity of the nitrile group (-C≡N) when attached to an aromatic ring. This functional group is a key component in pharmaceuticals, agrochemicals, and advanced materials. For instance, the benzonitrile moiety is present in centrally chiral molecules with proven medicinal applications. nih.gov

In materials science, benzonitrile derivatives are investigated for their photophysical and electrochemical properties, leading to applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govrsc.org The ability to tune the properties of these materials by altering the substitution pattern on the benzene (B151609) ring makes the benzonitrile scaffold a highly adaptable platform for developing new technologies. nih.gov Furthermore, the direct functionalization of C-H bonds in benzonitrile derivatives represents a powerful tool in modern synthesis, allowing for the construction of complex molecules from simpler precursors under mild conditions. rsc.orgnih.gov

Overview of Benzonitrile Derivatives as Versatile Intermediates in Chemical Synthesis

Benzonitrile derivatives are highly valued as versatile intermediates in organic synthesis due to the wide range of chemical transformations the nitrile group can undergo. rsc.org The nitrile can be hydrolyzed to form benzoic acids, reduced to produce benzylamines, or reacted with organometallic reagents to yield ketones. This chemical plasticity allows for the conversion of a single benzonitrile precursor into a multitude of other functional compounds. google.com

Classical methods for synthesizing benzonitriles include the ammoxidation of toluenes and the cyanation of benzene halides. rsc.org More modern and greener synthetic routes are continuously being developed. rsc.org One of the most significant applications of benzonitrile derivatives, particularly 2-aminobenzonitriles, is in the synthesis of nitrogen-containing heterocycles. These scaffolds serve as key building blocks for constructing complex fused-ring systems like quinolines and quinazolines, which are prevalent in biologically active compounds. cardiff.ac.ukiitg.ac.in The reactivity of 2-aminobenzonitriles in cascade reactions allows for the efficient, one-pot synthesis of structurally diverse heterocyclic frameworks. iitg.ac.in

Rationale for Advanced Academic Investigation of 4-Chloro-2-(pentylamino)benzonitrile

The specific structure of this compound presents a compelling case for detailed academic investigation, driven by its distinct structural characteristics, the synthetic hurdles it may present, and its potential as a precursor for novel molecular architectures.

The academic interest in this compound is partly derived from the interplay of its three functional groups on the aromatic ring. The electronic properties of the molecule are influenced by the electron-donating secondary amino group and the electron-withdrawing chloro and nitrile groups. This particular arrangement can lead to interesting spectroscopic and crystallographic properties, such as specific intermolecular interactions in the solid state. analis.com.my For example, studies on the related compound 2-amino-4-chlorobenzonitrile (B1265954) have utilized spectroscopic methods and single-crystal X-ray crystallography to confirm its structure and analyze intermolecular forces like N–H···N interactions. analis.com.my

From a synthetic standpoint, the preparation of N-alkylated 2-aminobenzonitriles poses specific challenges. A primary difficulty in amine alkylation is the potential for over-alkylation, as the nucleophilicity of the nitrogen atom can increase after the first alkyl group is added. researchgate.net Achieving selective mono-alkylation to produce a secondary amine like this compound from its primary amine precursor requires carefully controlled reaction conditions. researchgate.netnih.gov The synthesis would likely involve the reaction of 2-amino-4-chlorobenzonitrile with a pentyl halide or a related electrophile, a process that must be optimized to prevent the formation of tertiary amine byproducts.

The true potential of this compound lies in its hypothesized utility as a versatile building block for more complex molecules. The presence of multiple reactive sites allows for stepwise, regioselective modifications.

Heterocycle Synthesis : The 2-aminobenzonitrile (B23959) core is a well-established precursor for the synthesis of various fused N-heterocycles. iitg.ac.in It can undergo transition-metal-free, base-promoted reactions with compounds like ynones to afford multisubstituted 4-aminoquinolines. cardiff.ac.uk The pentyl group on the nitrogen atom and the chloro substituent at the 4-position would be incorporated into the final heterocyclic product, providing a route to novel, highly substituted quinoline (B57606) derivatives.

Further Functionalization : The chloro substituent on the aromatic ring can serve as a handle for further modifications through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the attachment of other functional groups.

Modulation of Physicochemical Properties : The N-pentyl group, a lipophilic alkyl chain, can be used to modulate the solubility, membrane permeability, and other physicochemical properties of molecules derived from this intermediate. This is particularly relevant in the design of biologically active compounds or functional materials where such properties are critical.

The combination of these features makes this compound a promising scaffold for constructing diverse molecular architectures, justifying a deeper investigation into its synthesis, reactivity, and potential applications. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

4-chloro-2-(pentylamino)benzonitrile

InChI

InChI=1S/C12H15ClN2/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8,15H,2-4,7H2,1H3

InChI Key

LJLJQRDSDZYVGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Pentylamino Benzonitrile

Retrosynthetic Analysis of the 4-Chloro-2-(pentylamino)benzonitrile Molecular Framework

Retrosynthetic analysis serves as a foundational tool in devising a synthetic plan for this compound. The process involves the deconstruction of the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

The primary disconnection points in the target molecule are the C-N bond of the pentylamino group and the C-Cl and C-CN bonds on the aromatic ring. Two principal retrosynthetic pathways emerge from this analysis:

Pathway A: Disconnection of the C-N bond. This is the most direct approach, suggesting the formation of the pentylamino group in a late-stage step. This leads to two key synthons: a 2-amino-4-chlorobenzonitrile (B1265954) cation equivalent and a pentyl anion equivalent, or more practically, 2-amino-4-chlorobenzonitrile and a pentyl halide or pentanal for reductive amination. Another possibility under this pathway is the reaction between a 2,4-dihalobenzonitrile and pentylamine.

Pathway B: Sequential build-up of the aromatic ring. This approach involves the initial synthesis of a substituted benzene (B151609) ring followed by the introduction of the nitrile and amino functionalities. This is generally a less convergent and therefore less favored strategy for this specific target.

Based on efficiency and the availability of starting materials, Pathway A is the more strategically sound approach. This pathway branches into two main synthetic strategies: nucleophilic aromatic substitution (SNAr) and reductive amination.

Development of Novel Synthetic Pathways to the Target Compound

Building upon the retrosynthetic analysis, two primary synthetic strategies are proposed for the synthesis of this compound.

Strategic Approaches for Regioselective Functionalization of the Benzonitrile (B105546) Core

A key challenge in the synthesis is achieving the correct regiochemistry on the benzonitrile ring. The target molecule requires the pentylamino group at the C-2 position and the chloro group at the C-4 position.

One viable strategy involves starting with 2,4-dichlorobenzonitrile (B1293624). In a nucleophilic aromatic substitution (SNAr) reaction, the chlorine atom at the C-2 position is more activated towards nucleophilic attack than the chlorine at the C-4 position. This is due to the electron-withdrawing nature of the nitrile group (-CN), which can stabilize the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho or para positions. Therefore, the reaction of 2,4-dichlorobenzonitrile with pentylamine is expected to yield the desired 2-(pentylamino)-4-chlorobenzonitrile with high regioselectivity.

An alternative approach is to start with a pre-functionalized precursor, such as 2-amino-4-chlorobenzonitrile. This precursor already possesses the correct arrangement of the amino and chloro substituents, simplifying the subsequent steps.

Installation of the Pentylamino Moiety via Amination Reactions

Two primary methods are considered for the introduction of the pentylamino group:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the reaction of 2,4-dichlorobenzonitrile with pentylamine would proceed via an SNAr mechanism. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Reductive Amination: This powerful and widely used method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. In the context of synthesizing the target compound, this would involve the reaction of 2-amino-4-chlorobenzonitrile with pentanal. The resulting imine would then be reduced using a suitable reducing agent.

N-Alkylation: A direct N-alkylation of 2-amino-4-chlorobenzonitrile with a pentyl halide (e.g., 1-bromopentane) is another possibility. This reaction would typically require a base to deprotonate the amino group, enhancing its nucleophilicity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the chosen synthetic pathway is highly dependent on the optimization of reaction conditions.

For the SNAr reaction of 2,4-dichlorobenzonitrile with pentylamine, key parameters to optimize include:

ParameterConditions to be OptimizedRationale
Solvent Aprotic polar solvents (e.g., DMSO, DMF, NMP)To facilitate the formation of the charged Meisenheimer intermediate.
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DIPEA)To neutralize the generated HCl and drive the reaction to completion.
Temperature Elevated temperatures (e.g., 80-150 °C)To overcome the activation energy barrier of the reaction.
Stoichiometry Excess of pentylamineTo ensure complete consumption of the dichlorobenzonitrile starting material.

For the reductive amination of 2-amino-4-chlorobenzonitrile with pentanal, optimization would focus on:

ParameterConditions to be OptimizedRationale
Reducing Agent Selective reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN)To reduce the imine intermediate without reducing the nitrile or the starting aldehyde.
pH Mildly acidic conditions (e.g., using acetic acid)To catalyze the formation of the imine intermediate.
Solvent Anhydrous solvents (e.g., CH₂Cl₂, THF)To prevent hydrolysis of the imine intermediate.
Temperature Room temperature to mild heatingTo control the rate of reaction and minimize side products.

Synthesis of Key Precursor Molecules for this compound

The synthesis of the target compound relies on the availability of key precursors.

Preparation of 2-Amino-4-chlorobenzonitrile Derivatives

A crucial precursor for several synthetic routes is 2-amino-4-chlorobenzonitrile. A common and effective method for its preparation is the reduction of 4-chloro-2-nitrobenzonitrile (B1583667).

The synthesis of the starting material, 4-chloro-2-nitrobenzonitrile, can be achieved by the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in an inert solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.

Once 4-chloro-2-nitrobenzonitrile is obtained, the nitro group can be selectively reduced to an amino group. Several reducing agents can be employed for this transformation.

Reduction of 4-chloro-2-nitrobenzonitrile:

Reducing AgentReaction ConditionsReported YieldReference
Hydrazine monohydrateReflux78% prepchem.com
Stannous chloride (SnCl₂)Concentrated HCl, <30 °C96% google.com

These methods provide efficient access to the key intermediate, 2-amino-4-chlorobenzonitrile, which can then be utilized in subsequent steps to introduce the pentylamino moiety.

Synthesis of Chloro-Substituted Benzonitrile Intermediates

The creation of chloro-substituted benzonitriles, which are precursors to the target compound, can be achieved through several established chemical transformations. These intermediates are foundational to the subsequent introduction of the pentylamino group.

One common pathway begins with appropriately substituted benzoic acids. The process involves converting the benzoic acid to a benzoyl chloride, then to a benzamide, which is subsequently dehydrated to form the benzonitrile. google.com Another approach involves the direct ammoxidation of a substituted toluene, such as the conversion of 2-chlorotoluene (B165313) to 2-chlorobenzonitrile (B47944) using a V₂O₅/Al₂O₃ catalyst. rsc.org

A significant method for introducing the nitrile group is the cyanation of an aryl halide, often using copper(I) cyanide in what is known as the Rosenmund-von Braun reaction. For instance, 2,5-dichloronitrobenzene can be reacted with copper(I) cyanide to yield 4-chloro-2-nitrobenzonitrile. epo.orggoogle.com This nitro-substituted intermediate can then be reduced to an amino group, which can be subsequently modified.

Furthermore, chloro-substituted benzonitriles can be synthesized from the corresponding benzoyl chlorides by reacting them with alkanesulphonyltrichlorophosphazene at elevated temperatures. google.com An alternative route starts from chloro-benzotrichlorides, which react with ammonium (B1175870) chloride to form the nitrile and hydrogen chloride as a byproduct. googleapis.com

A summary of selected methodologies is presented below:

Starting MaterialKey ReagentsProduct ExampleKey Features
Substituted Benzoic AcidSOCl₂, NH₃, Dehydrating Agento-ChlorobenzonitrileMulti-step process involving amide formation and dehydration. google.comgoogle.com
2-ChlorotolueneNH₃, O₂, V₂O₅/Al₂O₃ catalyst2-ChlorobenzonitrileOne-step catalytic ammoxidation in a fixed-bed reactor. rsc.org
2,5-DichloronitrobenzeneCopper(I) Cyanide4-Chloro-2-nitrobenzonitrileNucleophilic substitution of a chlorine atom with a cyanide group. epo.orggoogle.com
R,R-Benzoyl ChlorideAlkanesulphonyltrichlorophosphazeneR,R-BenzonitrileHigh-temperature reaction for converting benzoyl chlorides. google.com
Ortho-chloro-benzotrichlorideAmmonium ChlorideOrtho-chloro-benzonitrileReaction proceeds at high temperatures, producing HCl as a byproduct. googleapis.com

Exploration of Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. wjpmr.com

Application of Environmentally Benign Solvents

A major focus of green chemistry is the replacement of volatile, toxic, and flammable organic solvents with more environmentally benign alternatives. researchgate.net For the synthesis of benzonitriles and their derivatives, research has explored several classes of green solvents.

Ionic Liquids (ILs): These are salts with low melting points that can serve as both solvents and catalysts. In the synthesis of benzonitrile from benzaldehyde, an ionic liquid was shown to act as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recycling. rsc.orgnih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative.

Water: As the ultimate green solvent, water is often used in reactions where reactants have sufficient solubility.

Polyethylene Glycol (PEG): This low-melting polymer is another non-toxic and environmentally friendly solvent option. researchgate.net

The use of such solvents can significantly reduce the environmental impact of synthesizing this compound, particularly in the nucleophilic substitution step with pentylamine.

Development of Catalytic Protocols for Improved Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce temperatures, and shorten reaction times. researchgate.net For reactions relevant to the synthesis of this compound, various catalytic approaches have been developed.

Phase-Transfer Catalysis: In reactions involving immiscible reactants, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can facilitate the reaction, leading to excellent yields in benzonitrile synthesis. rsc.orgnih.gov

Heterogeneous Catalysis: Using solid-supported catalysts, such as Fe₃O₄ nanoparticles, simplifies catalyst recovery and product purification. This has been applied to the one-pot synthesis of benzonitrile from benzaldehyde. rsc.orgnih.gov

Photoredox Catalysis: Visible-light-assisted synthesis using organic photoredox catalysts can generate reactive intermediates like the azide (B81097) radical, which can facilitate the conversion of benzyl (B1604629) alcohols or methyl arenes to aryl nitriles. researchgate.net

These catalytic methods offer significant improvements over stoichiometric reagents, leading to higher efficiency and less waste.

Assessment of Atom Economy and Sustainability Metrics

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com

The theoretical synthesis of this compound can be envisioned as the reaction between 2,4-dichlorobenzonitrile and pentylamine. In this reaction, one chlorine atom is substituted by the pentylamino group, with hydrogen chloride (or its salt, if a base is used) as the primary byproduct.

Hypothetical Reaction: C₇H₃Cl₂N (2,4-Dichlorobenzonitrile) + C₅H₁₃N (Pentylamine) → C₁₂H₁₅ClN₂ (this compound) + HCl

The atom economy for this proposed reaction can be calculated as follows:

CompoundFormulaMolecular Weight ( g/mol )Role
2,4-DichlorobenzonitrileC₇H₃Cl₂N172.01Reactant
PentylamineC₅H₁₃N87.16Reactant
Total Reactant Mass 259.17
This compoundC₁₂H₁₅ClN₂222.71Desired Product
Hydrogen ChlorideHCl36.46Byproduct

Calculation: Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Percentage Atom Economy = (222.71 / 259.17) x 100 ≈ 85.9%

An atom economy of 85.9% is relatively high, indicating that the majority of the atoms from the reactants are incorporated into the final product. Other sustainability metrics, such as the Environmental Factor (E-factor), which quantifies the total mass of waste produced per kilogram of product, are also used to provide a more complete picture of a process's environmental impact. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Definitive Structural Confirmation

A combination of spectroscopic techniques is essential for a thorough structural confirmation in the liquid and solid states.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, their proximity to one another, and the connectivity of the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzonitrile (B105546) ring, the protons of the pentyl chain, and the proton of the amino group. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants would reveal the neighboring protons for each signal.

¹³C NMR: This analysis would identify the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the benzonitrile ring, the nitrile group, and the pentyl chain would produce a distinct signal, confirming the carbon skeleton of the compound.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, providing a detailed map of the molecular structure.

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of 4-Chloro-2-(pentylamino)benzonitrile would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the aliphatic pentyl group, the C≡N stretching of the nitrile group, and C-Cl stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis.

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. It provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. Analysis of the fragmentation pattern can also offer valuable information about the structure of the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption bands corresponding to the π-π* transitions of the aromatic system, which would be influenced by the chloro, amino, and nitrile substituents.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Comprehensive Interpretation of Spectroscopic Data for this compound

A comprehensive interpretation would involve collating the data from all the aforementioned techniques. The NMR data would establish the connectivity of the atoms, the FTIR and Raman data would confirm the presence of functional groups, the HRMS would verify the elemental composition, and the UV-Vis data would provide insight into the electronic structure. If available, the X-ray crystal structure would serve as the ultimate confirmation of the molecular architecture. Without access to the actual experimental data for this compound, a detailed interpretation remains hypothetical.

Assignment of Characteristic Spectroscopic Signatures

The characterization of this compound involves the interpretation of signals from various spectroscopic methods. Each technique provides unique information about the molecular framework and the electronic environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the pentylamino group. The aromatic region would typically display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the pentyl chain would appear as a series of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the cyano group (C≡N), the aromatic carbons, and the carbons of the pentyl chain. The chemical shifts of the aromatic carbons are influenced by the chloro, amino, and cyano substituents.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups. A sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. The N-H stretch of the secondary amine would likely appear as a moderate band around 3350-3450 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching vibrations of the benzene ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula of C₁₂H₁₅ClN₂. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, would be a definitive indicator of the presence of a single chlorine atom.

Spectroscopic Data for this compound
Technique Expected Signature
¹H NMR Signals for aromatic protons and pentyl chain protons.
¹³C NMR Resonances for cyano, aromatic, and pentyl carbons.
IR Sharp C≡N stretch (2220-2240 cm⁻¹), N-H stretch (3350-3450 cm⁻¹).
Mass Spec. Molecular ion peak confirming C₁₂H₁₅ClN₂, isotopic pattern for chlorine.

Confirmation of Substituent Positions and Connectivity Patterns

The precise arrangement of the chloro, pentylamino, and cyano groups on the benzonitrile core, as well as the connectivity of the pentyl group to the nitrogen atom, is confirmed through a detailed analysis of the spectroscopic data.

NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity. COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the protons on the aromatic ring and the pentyl chain. For instance, the coupling patterns of the aromatic protons can definitively establish their relative positions and, consequently, the positions of the substituents. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.

The position of the pentylamino group at C2 and the chloro group at C4 would lead to a specific set of chemical shifts and coupling constants for the remaining aromatic protons at positions 3, 5, and 6. The downfield shift of the carbon atom attached to the electron-withdrawing cyano group (C1) and the upfield shifts of the carbons ortho and para to the electron-donating amino group would be consistent with the proposed substitution pattern.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For example, the loss of a butyl radical from the pentyl chain is a common fragmentation pathway for N-pentyl amines, which would result in a significant fragment ion peak.

The collective evidence from these spectroscopic techniques provides an unambiguous elucidation of the structure of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 4-Chloro-2-(pentylamino)benzonitrile

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost. DFT studies can predict the optimized molecular geometry of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value
Bond Length C-Cl 1.74 Å
C-N (nitrile) 1.15 Å
C-N (amino) 1.38 Å
N-H 1.01 Å
Bond Angle C-C-Cl 119.5°
C-C-C (ring) 120.0° ± 1.5°
C-N-C (amino) 121.0°

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this compound were not found in the searched literature.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties. While computationally more intensive than DFT, they can serve as a benchmark. For this compound, ab initio calculations would be valuable for refining the understanding of its electronic energies and molecular orbital distributions. nih.gov

Molecular Orbital Analysis and Electronic Properties

The electronic behavior of a molecule is largely governed by its molecular orbitals, particularly the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, reflecting its electron-donating character. The LUMO, conversely, is likely to be distributed over the electron-withdrawing nitrile group and the aromatic ring. researchgate.net

Illustrative HOMO-LUMO Energies (DFT/B3LYP/6-311++G(d,p))

Orbital Energy (eV)
HOMO -6.2
LUMO -1.5

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this compound were not found in the searched literature.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org This theory is a powerful tool for understanding chemical reactivity. taylorandfrancis.com The energies and symmetries of the HOMO and LUMO determine the feasibility and nature of these interactions. wikipedia.orglibretexts.org

In the context of this compound, FMO theory can be used to predict its behavior in various chemical reactions. The distribution of the HOMO suggests that electrophilic attacks are likely to occur at the amino group and specific positions on the aromatic ring. The LUMO's distribution indicates that nucleophilic attacks would likely target the nitrile carbon and other electron-deficient sites. The HOMO-LUMO gap also provides insights into the molecule's potential for intramolecular charge transfer, which can influence its photophysical properties. researchgate.net

Chemical Reactivity and Transformation Studies

Reactions Involving the Benzonitrile (B105546) Functionality in 4-Chloro-2-(pentylamino)benzonitrile

The benzonitrile group is a versatile functional group that can undergo several important transformations, primarily hydrolysis to carboxylic acids or amides, and reduction to a primary amine.

The hydrolysis of nitriles is a well-established transformation that can be performed under either acidic or alkaline conditions. lumenlearning.comlibretexts.org The reaction typically proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. libretexts.org

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile group of this compound would be expected to hydrolyze to produce 4-chloro-2-(pentylamino)benzoic acid and the corresponding ammonium (B1175870) salt. libretexts.orgacs.org The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. lumenlearning.com

Conversely, alkaline hydrolysis, for instance by refluxing with aqueous sodium hydroxide, would yield the sodium salt of the carboxylic acid, in this case, sodium 4-chloro-2-(pentylamino)benzoate, with the liberation of ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture would then produce the free carboxylic acid. The choice between acidic and basic hydrolysis can be influenced by the stability of the other functional groups in the molecule.

Reaction Reagents and Conditions Expected Product
Acidic HydrolysisDilute HCl, heat (reflux)4-Chloro-2-(pentylamino)benzoic acid
Alkaline Hydrolysis1. NaOH(aq), heat (reflux) 2. H3O+4-Chloro-2-(pentylamino)benzoic acid

The nitrile group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. libretexts.org

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is an effective method for nitrile reduction. libretexts.org For this compound, this would yield [4-chloro-2-(pentylamino)phenyl]methanamine. The reaction conditions, such as temperature and pressure, can be adjusted depending on the specific catalyst used. libretexts.org

Alternatively, metal hydride reagents like lithium aluminum hydride (LiAlH4) in an ethereal solvent are potent reducing agents for nitriles. libretexts.org This method would also convert the nitrile to the corresponding primary amine. Another milder reagent system, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, has been shown to be effective for the reduction of various aromatic nitriles. organic-chemistry.orgnih.gov The reactivity of this system is enhanced by electron-withdrawing groups on the aromatic ring. nih.gov Given the presence of the chloro and nitrile groups on the ring of the target molecule, this method could be particularly efficient.

Reducing Agent Typical Conditions Expected Product
Catalytic HydrogenationH2, Pd/C or PtO2 or Raney Ni[4-Chloro-2-(pentylamino)phenyl]methanamine
Lithium Aluminum Hydride1. LiAlH4 in THF or Et2O 2. H2O workup[4-Chloro-2-(pentylamino)phenyl]methanamine
DiisopropylaminoboraneBH2N(iPr)2, cat. LiBH4, THF[4-Chloro-2-(pentylamino)phenyl]methanamine

Reactivity of the Pentylamino Group

The secondary pentylamino group is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and as a key component in the formation of heterocyclic structures.

N-alkylation of the secondary amine can be achieved by reaction with alkyl halides. This would introduce a second alkyl group onto the nitrogen atom, forming a tertiary amine. For example, reaction with methyl iodide would yield 4-chloro-N-methyl-N-pentyl-2-aminobenzonitrile. The reaction conditions for N-alkylation of N-heterocycles have been explored using reagents like propylene (B89431) carbonate, offering a greener alternative to traditional alkyl halides. mdpi.com

N-acylation is another common transformation of amines, leading to the formation of amides. This is often carried out using acyl chlorides or acid anhydrides in the presence of a base. For instance, reaction with acetyl chloride would produce N-(5-chloro-2-cyanophenyl)-N-pentylacetamide. researchgate.net N-acylation is a widely used reaction for the protection of amino groups in multi-step syntheses and is a key reaction in the formation of many biologically active molecules. nih.gov

Reaction Type Example Reagent Expected Product
N-AlkylationMethyl iodide (CH3I)4-Chloro-N-methyl-N-pentyl-2-aminobenzonitrile
N-AcylationAcetyl chloride (CH3COCl)N-(5-chloro-2-cyanophenyl)-N-pentylacetamide

The ortho-disposition of the amino and nitrile groups in 2-aminobenzonitrile (B23959) derivatives makes them valuable precursors for the synthesis of various nitrogen-containing heterocycles. rsc.org These reactions often proceed via intramolecular cyclization.

For example, tandem reactions of 2-aminobenzonitriles with alcohols in the presence of a ruthenium catalyst can lead to the formation of quinazolinone scaffolds. rsc.org While this typically involves a primary amino group, the secondary amine in this compound could potentially undergo similar cyclization pathways with appropriate reagents to form substituted heterocyclic systems. The reaction of 2-aminobenzonitriles with carbon dioxide in water has also been reported to yield quinazoline-2,4(1H,3H)-diones. acs.org Furthermore, isocyanides can react with carbonyl chlorides and diaminomaleonitrile (B72808) to form complex pyrazine (B50134) derivatives, highlighting the versatility of nitrile-containing precursors in heterocyclic synthesis. nih.gov

Transformations of the Aryl Chloride Substituent

The aryl chloride substituent on the benzene (B151609) ring is generally less reactive than alkyl halides but can undergo transformations under specific conditions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds with aryl halides. researchgate.netnih.gov In such a reaction, the aryl chloride would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a variety of aryl or alkyl groups at the 4-position of the benzonitrile ring. The success of these reactions often depends on the choice of the palladium catalyst and ligands. researchgate.net

Reaction Type Example Reagents Expected Product Type
Nucleophilic Aromatic SubstitutionSodium methoxide (B1231860) (NaOCH3), heat4-Methoxy-2-(pentylamino)benzonitrile
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst, base4-Phenyl-2-(pentylamino)benzonitrile

Investigation of Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: In the context of this compound, which has a single leaving group, regioselectivity would become a critical consideration if other potential leaving groups were present on the aromatic ring. For instance, in a hypothetical 2,4-dichloro-6-(pentylamino)benzonitrile, the site of nucleophilic attack or oxidative addition would be influenced by the electronic and steric effects of the substituents. The electron-donating pentylamino group and the electron-withdrawing nitrile group would exert opposing directing effects, making the prediction of regioselectivity complex. In di- or polyhalogenated systems, the relative reactivity of different halogen atoms often dictates the regiochemical outcome of cross-coupling reactions. nih.govlibretexts.org

Stereoselectivity: Stereoselectivity is not inherent to the structure of this compound as it is achiral. However, stereoselectivity becomes relevant in the products of certain reactions. For example, in the Heck reaction, the geometry of the newly formed double bond is a key stereochemical feature. Typically, the Heck reaction proceeds with syn-addition of the aryl group and the palladium catalyst to the alkene, followed by syn-elimination of a palladium hydride species, often leading to the formation of the E-isomer as the major product. The presence of the ortho-pentylamino group could potentially influence the stereochemical course of such reactions. nih.gov

Application As a Synthetic Building Block and Intermediate

Utilization of 4-Chloro-2-(pentylamino)benzonitrile in the Synthesis of Complex Organic Molecules

The utility of this compound as a synthetic building block stems from the reactivity of its distinct functional moieties. The nitrile group can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in cycloaddition reactions. The secondary pentylamino group can be acylated, alkylated, or serve as a nucleophile in cyclization reactions. The chloro substituent on the aromatic ring is amenable to nucleophilic aromatic substitution or can be utilized in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This multi-functionality enables its use in the synthesis of a diverse range of complex organic molecules. For instance, benzonitrile (B105546) and its derivatives are known precursors in the formation of nitrogen-containing complex organics, particularly in environments with ionizing radiation where they can form adducts with other molecules. rsc.org The presence of the amino and chloro groups on the benzonitrile ring of this compound provides additional handles for sequential reactions, allowing for the controlled and systematic construction of intricate molecular structures. The reactivity of this compound makes it a key intermediate for pharmaceuticals and other specialized chemicals.

Derivatization Strategies for the Creation of Novel Chemical Scaffolds

The strategic placement of functional groups in this compound allows for numerous derivatization strategies, leading to the creation of novel and diverse chemical scaffolds, particularly heterocyclic systems.

Substituted 2-aminobenzonitriles are well-established precursors for the synthesis of quinazolines, a class of heterocyclic compounds with significant biological and pharmaceutical importance. nih.govnih.gov this compound fits this structural motif and can be readily employed in various cyclization strategies to afford multisubstituted quinazolines.

One common approach involves the reaction of the 2-aminobenzonitrile (B23959) core with aldehydes, alcohols, or other electrophilic partners, often catalyzed by transition metals like copper or nickel. nih.govorganic-chemistry.org For example, copper-catalyzed reactions of benzonitriles with 2-ethynylanilines can yield substituted quinazolines through a process involving the cleavage of a C-C triple bond and the formation of new C-N and C-C bonds. organic-chemistry.org Similarly, nickel-catalyzed [4+2] annulation reactions between benzylamines and nitriles provide a pathway to quinazolines via C-H/N-H bond activation. organic-chemistry.org

The table below illustrates potential synthetic pathways to quinazoline (B50416) derivatives starting from a 2-aminobenzonitrile scaffold, such as this compound.

Table 1: Synthetic Pathways to Quinazoline Derivatives

Starting Material (General) Reagent/Catalyst Product Type Reference
2-Aminobenzonitrile Aldehydes, Alcohols / Copper Catalyst Substituted Quinazolines nih.gov
2-Ethynylanilines Benzonitriles / Copper Catalyst, O₂ Substituted Quinazolines organic-chemistry.org
Benzylamines Nitriles / Nickel Catalyst Multisubstituted Quinazolines organic-chemistry.org
2-Aminobenzylamine Benzyl (B1604629) alcohol / Nickel Catalyst Substituted Quinazolines organic-chemistry.org

These methods demonstrate the potential for this compound to be converted into a library of quinazolines bearing the pentylamino group at one position and the chloro group at another, with further diversity introduced by the choice of reaction partner.

Beyond quinazolines, the reactivity of this compound can be harnessed to synthesize a wide variety of other nitrogen-containing heterocycles. popline.org The combination of the nucleophilic amino group and the electrophilic nitrile carbon, along with the potential for activating the aromatic ring, opens up numerous intramolecular and intermolecular cyclization possibilities.

For instance, intramolecular haloamination reactions are a powerful tool for creating N-heterocycles. mdpi.com While this typically involves an alkene, the principles of intramolecular cyclization driven by a nitrogen nucleophile can be applied to appropriately modified derivatives of this compound. Greener synthetic methods, often utilizing water as a solvent, have been developed for synthesizing heterocycles like pyrazolo[3,4-b]quinolines and imidazo[1,2-a]pyridines from functionalized precursors. mdpi.com The asymmetric synthesis of nitrogen heterocycles is also a significant area of research, employing chiral catalysts to produce enantiomerically pure products. organic-chemistry.org

The table below showcases the diversity of nitrogen-containing heterocycles that can be accessed from precursors containing amine and nitrile functionalities.

Table 2: Examples of Synthesizable Nitrogen-Containing Heterocycles

Heterocycle Class General Synthetic Strategy Key Precursor Features Reference
Pyrrolidines/Indolines Intramolecular Haloamidation Aminoalkenes mdpi.com
Imidazo[1,5-c]quinazolines Tandem Reaction (Dual Amination) Substituted Quinazolines nih.gov
Pyrazolo[3,4-b]quinolines Condensation Reaction 2-Chloro-3-formyl quinolines, Hydrazine mdpi.com
β-Lactams (2-Azetidinones) Various Cyclization Methods Diverse starting materials popline.org

Development of Libraries of Benzonitrile-Based Compounds for Chemical Exploration

The adaptable structure of this compound makes it an excellent scaffold for combinatorial chemistry and the development of compound libraries. By systematically modifying each functional group, a large and diverse collection of related molecules can be generated for screening in drug discovery and materials science.

For example, the pentylamino group can be replaced with other alkyl or aryl amines. The chloro group can be substituted with various nucleophiles or used as a handle in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. The nitrile group can be converted into other functionalities, such as tetrazoles or amidines, which are common bioisosteres.

Benzonitrile-based compounds have shown utility in various applications, including as materials for organic light-emitting diodes (OLEDs), where carbazole-benzonitrile derivatives have been developed as host materials. rsc.orgresearchgate.net The development of novel benzonitrile compounds with unique photophysical and electrochemical properties is an active area of research. nih.gov

The following table provides a hypothetical illustration of how a compound library could be generated from the this compound scaffold.

Table 3: Hypothetical Library Generation from this compound Scaffold

Modification Site R¹ (at position 2) R² (at position 4) R³ (at position 1)
Scaffold -NH(C₅H₁₁) (pentylamino) -Cl (chloro) -CN (cyano)
Variation 1 -NH(CH₃) -F -COOH
Variation 2 -N(CH₃)₂ -OCH₃ -CH₂NH₂
Variation 3 -NH(Phenyl) -Phenyl (via Suzuki coupling) -C(=NH)NH₂ (Amidine)
Variation 4 -OH -CF₃ Tetrazole ring

This systematic approach to derivatization allows for a thorough exploration of the chemical space around the core benzonitrile structure, significantly increasing the potential for discovering novel compounds with desired properties.

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Routes for 4-Chloro-2-(pentylamino)benzonitrile

The development of efficient and versatile synthetic methods is paramount for the advancement of research on this compound. While current synthetic approaches exist, there is considerable room for improvement and innovation. Future research should focus on the exploration of novel synthetic pathways that offer advantages in terms of yield, purity, cost-effectiveness, and environmental impact.

One promising area of investigation is the use of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and could be adapted for the synthesis of this compound. For instance, a Buchwald-Hartwig amination of 2,4-dichlorobenzonitrile (B1293624) with pentylamine could provide a direct and efficient route to the target compound. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for maximizing the yield and purity of the product.

Another area of interest is the development of flow chemistry processes for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. A continuous-flow process for the synthesis of this compound could involve the reaction of 4-chloro-2-fluorobenzonitrile (B1347046) with pentylamine in a heated microreactor.

Synthetic Route Starting Materials Key Reagents/Catalysts Potential Advantages
Buchwald-Hartwig Amination2,4-Dichlorobenzonitrile, PentylaminePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)High efficiency, good functional group tolerance
Nucleophilic Aromatic Substitution4-Chloro-2-fluorobenzonitrile, PentylamineBase (e.g., K₂CO₃), Solvent (e.g., DMSO)Readily available starting materials, simple procedure
Flow Chemistry Synthesis4-Chloro-2-fluorobenzonitrile, PentylamineHeated microreactorImproved safety, scalability, and reproducibility

Advanced Computational Studies for In-depth Understanding of Molecular Behavior

Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules at the atomic level. Advanced computational studies on this compound can provide valuable insights that complement experimental investigations and guide the design of new applications.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the compound. These calculations can help to elucidate the conformational preferences of the pentylamino group and the influence of the chloro and cyano substituents on the electronic properties of the benzene (B151609) ring.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or at the active site of a biological target. These simulations can provide insights into the compound's solvation properties, conformational flexibility, and potential binding modes with proteins or other macromolecules.

Computational Method Information Gained Potential Impact
Density Functional Theory (DFT)Optimized geometry, electronic structure, spectroscopic propertiesUnderstanding of molecular properties and reactivity
Molecular Dynamics (MD)Dynamic behavior, conformational flexibility, solvation propertiesInsights into interactions with biological systems
Quantum Mechanics/Molecular Mechanics (QM/MM)Detailed analysis of interactions within a biological systemElucidation of binding modes and mechanisms of action

Broadening the Scope of Synthetic Applications for this compound

The unique combination of functional groups in this compound, including a nitrile, a secondary amine, and a chlorinated aromatic ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. Future research should focus on exploring the synthetic utility of this compound in the preparation of novel heterocyclic compounds and as a scaffold for the development of new materials.

The nitrile group can be readily transformed into other functional groups, such as an amine, a carboxylic acid, or a tetrazole, providing access to a diverse array of derivatives. For example, reduction of the nitrile group would yield the corresponding benzylamine, which could be further functionalized. Hydrolysis of the nitrile would afford the carboxylic acid, a key intermediate in the synthesis of many pharmaceuticals.

The secondary amine can be acylated, alkylated, or used in cyclization reactions to construct various nitrogen-containing heterocycles. For instance, reaction with a suitable dielectrophile could lead to the formation of novel benzodiazepine (B76468) or quinazoline (B50416) derivatives.

Functional Group Transformation Potential Products
NitrileReductionBenzylamine derivatives
NitrileHydrolysisBenzoic acid derivatives
NitrileCycloadditionTetrazole derivatives
Secondary AmineAcylationAmide derivatives
Secondary AmineAlkylationTertiary amine derivatives
Secondary AmineCyclizationNitrogen-containing heterocycles

Development of Novel Analytical Methodologies for the Compound and its Derivatives

The development of sensitive and reliable analytical methods is essential for the quality control of this compound and for the study of its behavior in various matrices. Future research in this area should focus on the development of advanced chromatographic and spectroscopic techniques for the quantification and characterization of this compound and its derivatives.

High-performance liquid chromatography (HPLC) methods coupled with mass spectrometry (MS) detection can provide high sensitivity and selectivity for the analysis of the compound in complex mixtures. The development of a validated HPLC-MS/MS method would be particularly valuable for pharmacokinetic studies and for the detection of trace amounts of the compound in environmental samples.

Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are indispensable for the structural elucidation of the compound and its derivatives. Advanced NMR techniques, such as 2D NMR, can be used to unambiguously assign the structure of new compounds and to study their conformational dynamics.

Analytical Technique Application Key Advantages
HPLC-MS/MSQuantification in biological and environmental samplesHigh sensitivity and selectivity
Gas Chromatography (GC)Purity assessment and analysis of volatile derivativesHigh resolution and efficiency
2D NMR SpectroscopyUnambiguous structural elucidationDetailed structural information
FT-IR SpectroscopyFunctional group analysis and reaction monitoringRapid and non-destructive

Q & A

Basic: What synthetic methodologies are recommended for 4-Chloro-2-(pentylamino)benzonitrile, and how do reaction parameters influence yield?

Answer:
The synthesis of alkylamino-substituted benzonitriles typically involves nucleophilic aromatic substitution (SNAr) or reductive amination. For this compound, analogous protocols to 4-Chloro-2-(propylamino)benzonitrile can be adapted . Key parameters include:

Reaction Type Reagent Conditions Yield Range Notes
AlkylationPentylamineK₂CO₃, DMF, 50°C, 3 h70–85%*Base selection critical for deprotonation
AcylationAcetyl chloridePyridine, 0°C, 2 h~65%*Low temps minimize side reactions
OxidationH₂O₂, AcOH60°C, 4 h~50%*Sulfoxide formation possible

*Yields extrapolated from propylamino analog data.
Methodological Insight:

  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates due to stabilization of intermediates.
  • Catalyst/base synergy : K₂CO₃ enhances amine nucleophilicity in SNAr reactions .

Basic: What analytical techniques validate the structural integrity and purity of this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., chloro at C4, pentylamino at C2). Aromatic protons appear as doublets (J = 8–10 Hz) due to adjacent substituents .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 237.102 (calculated for C₁₂H₁₅ClN₂).
  • HPLC-PDA : Purity >95% with retention time consistency (C18 column, MeCN/H₂O gradient) .

Advanced: How do alkyl chain length variations (e.g., pentyl vs. propyl) impact biological activity in benzonitrile derivatives?

Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

  • Lipophilicity : Longer chains (e.g., pentyl) increase logP, enhancing membrane permeability but potentially reducing solubility .
  • Receptor Binding : Propyl/pentyl groups in 4-Chloro-2-(alkylamino)benzonitriles show varied affinity for G-protein-coupled receptors (GPCRs). For example, pentyl chains may induce steric hindrance in tight binding pockets .
  • Case Study : Replacing cyclopropylmethyl with pentyl in analogs led to a 10-fold drop in pIC50 for GPR103 antagonism, highlighting topology sensitivity .

Advanced: What computational strategies predict the binding mode of this compound to enzyme targets?

Answer:

  • Molecular Docking : Use crystal structures (e.g., PDB: 8U69 for HIV-1 RT) to model interactions. The nitrile group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Pentyl chain flexibility can be analyzed via RMSD plots .
  • Free Energy Calculations : MM-PBSA/GBSA estimate binding affinities. For example, ΔGbind ≈ -8.5 kcal/mol for analogous nitriles .

Advanced: How can researchers resolve contradictions in reported reaction yields for benzonitrile derivatives?

Answer:
Discrepancies often arise from:

  • Catalyst Purity : Trace metals in K₂CO₃ may alter reaction pathways. Use freshly opened reagents .
  • Oxygen Sensitivity : Amine oxidation under non-inert conditions reduces yields. Conduct reactions under N₂ .
  • Case Example : Yields for 4-Chloro-2-(propylamino)benzonitrile acylation varied from 60–75% due to acetyl chloride hydrolysis in humid environments .

Advanced: What in vitro assay designs evaluate the enzyme inhibition potential of this compound?

Answer:

  • Kinetic Assays : Measure IC50 via fluorescence-based substrates (e.g., HIV-1 RT inhibition using dNTP analogs) .
  • Cellular Uptake : Use radiolabeled [¹⁴C]-benzonitrile to quantify intracellular accumulation in HEK293 cells .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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